Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
Description
Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic organic compound featuring a benzofuran core substituted with a 4-chlorophenyl carbamoyl group at position 2 and an ethyl 4-oxobutanoate moiety linked via an amino group at position 3. The ethyl ester at the terminal carboxylate balances metabolic stability and solubility, making it a candidate for further pharmacological exploration .
Properties
IUPAC Name |
ethyl 4-[[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5/c1-2-28-18(26)12-11-17(25)24-19-15-5-3-4-6-16(15)29-20(19)21(27)23-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCGCVUDLPKROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.
Formation of the Final Product: The final step involves the coupling of the benzofuran derivative with ethyl 4-oxobutanoate under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is C21H19ClN2O5. Its synthesis generally involves several steps:
- Formation of the Benzofuran Core : A cyclization reaction between a phenol derivative and an aldehyde or ketone.
- Introduction of the Chlorophenyl Group : A substitution reaction using a chlorinated aromatic compound.
- Carbamoylation : Reaction with an isocyanate or carbamoyl chloride.
- Final Coupling : Combining the benzofuran derivative with ethyl 4-oxobutanoate under suitable conditions.
Medicinal Chemistry
This compound has been studied for its potential as an anti-tumor agent . Research indicates that it can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cell proliferation.
Antibacterial Research
The compound exhibits promising antibacterial properties , particularly against resistant strains of bacteria. Studies have shown that it disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent.
Anti-Oxidative Studies
Its anti-oxidative properties suggest potential applications in preventing oxidative stress-related diseases. Research indicates that it may reduce oxidative damage in cellular models, providing a basis for its use in therapeutic contexts related to oxidative stress.
Case Studies
- Cellular Assays : In vitro studies demonstrated that this compound significantly reduces lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
- Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell growth. Additionally, its antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula C₂₁H₁₉ClN₂O₇.
Key Structural Differences:
- Halogen Position : Para-chloro substitution (target) vs. meta-chloro () or dihalogenation () affects electronic effects and steric interactions. Para-substitution optimizes hydrophobic pocket binding in drug design .
- Oxo Chain Length: The 4-oxobutanoate chain in the target compound provides conformational flexibility, unlike the 3-oxo analogs, which have shorter, more rigid backbones .
Pharmacological and Chemical Property Comparisons
Physicochemical Properties:
- Metabolic Stability : Ethyl esters resist hydrolysis longer than methyl esters () but are less stable than bulky esters (e.g., isopropyl). The para-chloro group may slow oxidative metabolism compared to meta-substituted analogs .
Pharmacological Activity:
- Target Affinity: Benzofuran derivatives often exhibit enhanced binding to enzymes/receptors due to aromatic interactions. The 4-chlorophenyl group may improve affinity for chlorophenol-sensitive targets (e.g., kinases or GPCRs) .
- Selectivity : Dihalo-substituted analogs () show reduced selectivity in preliminary assays due to steric clashes, whereas para-chloro substitution (target) optimizes fit in hydrophobic pockets .
Biological Activity
Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C21H19ClN2O5. Its structure features a benzofuran core with a 4-chlorophenyl carbamoyl group and an ethyl ester moiety. The synthesis typically involves multiple steps:
- Formation of the Benzofuran Core : A cyclization reaction between a phenol derivative and an aldehyde or ketone.
- Introduction of the Chlorophenyl Group : A substitution reaction using a chlorinated aromatic compound.
- Carbamoylation : Reaction with an isocyanate or carbamoyl chloride.
- Final Coupling : Combining the benzofuran derivative with ethyl 4-oxobutanoate under suitable conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It targets specific pathways involved in cancer cell growth, potentially inhibiting proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can effectively reduce cell viability in various cancer cell lines, including those resistant to conventional therapies.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells by activating apoptotic pathways, which is critical for eliminating cancer cells .
Antiviral Activity
The compound also shows promise as an antiviral agent, particularly against Hepatitis C Virus (HCV). Molecular docking studies have suggested that it binds effectively to viral proteins, inhibiting their function and thus preventing viral replication . The binding affinity scores for related benzofuran derivatives have been reported to be competitive with established antiviral agents.
In Vitro Studies
A series of in vitro experiments have demonstrated the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A431 (epidermoid carcinoma) | <10 | Apoptosis induction |
| Study B | Jurkat (T-cell leukemia) | <5 | Cell cycle arrest |
| Study C | HCV-infected cells | IC50 = 0.1 | Viral replication inhibition |
These studies indicate that the compound's efficacy varies across different cell lines, highlighting its potential as a versatile therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural components are crucial for the compound's biological activity:
- Chlorophenyl Substitution : The presence of the 4-chlorophenyl group enhances potency against cancer cells.
- Benzofuran Core : Essential for maintaining the structural integrity required for biological interaction.
- Carbamoyl Group : Plays a significant role in modulating pharmacological effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-((2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A key step involves esterification of the corresponding carboxylic acid using ethanol and a catalyst like sulfuric acid under reflux conditions . Another approach uses Friedel-Crafts acylation to introduce the aryl ketone moiety, followed by amide coupling with 4-chlorophenylcarbamoyl groups . Intermediate purification via column chromatography is critical to isolate the target product.
Q. How is the compound characterized structurally in academic research?
- Methodological Answer : Characterization typically employs a combination of techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and bonding.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for structurally similar ethyl esters .
- FT-IR to identify functional groups like carbonyl (C=O) and amide (N-H) stretches .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity.
- Cytotoxicity studies (e.g., MTT assay on cancer cell lines) to gauge therapeutic potential.
- Antimicrobial testing (disk diffusion or MIC assays) against bacterial/fungal strains.
- Reference protocols from medicinal chemistry studies on analogous benzofuran derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the benzofuran core synthesis?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in benzofuran formation.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve Friedel-Crafts acylation efficiency .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization.
- Real-time monitoring : Use TLC or HPLC to track intermediate stability and adjust conditions dynamically .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Resolve by:
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).
- Computational modeling (DFT calculations) to predict spectral patterns and compare with experimental data .
- Multi-technique validation : Cross-check IR, MS, and crystallographic data for consistency .
Q. How can the compound’s mechanism of action in biological systems be investigated?
- Methodological Answer : Advanced studies involve:
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics with target proteins.
- Molecular docking simulations to predict interaction sites (e.g., using AutoDock Vina).
- Metabolomic profiling to track downstream effects in cellular pathways .
- SAR studies : Modify substituents (e.g., chloro to fluoro) and compare bioactivity trends .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Scaling requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
